molecular formula C28H36Cl2N2O B1674643 GBR 12935 dihydrochloride CAS No. 67469-81-2

GBR 12935 dihydrochloride

Cat. No. B1674643
CAS RN: 67469-81-2
M. Wt: 487.5 g/mol
InChI Key: NQWRSILGEXNJIT-UHFFFAOYSA-N
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Description

GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . It has been used as a dopamine reuptake inhibitor to study its effects on noradrenergic stimulation in the medial prefrontal cortex of rats . It has also been used as a selective dopamine transporter (DAT) inhibitor to study its effects on behavior and neurochemical response in enriched condition (EC) and impoverished condition (IC) rats .


Molecular Structure Analysis

The empirical formula of GBR 12935 dihydrochloride is C28H34N2O · 2HCl . The molecular weight is 487.50 .


Chemical Reactions Analysis

GBR 12935 inhibits the dopamine and norepinephrine transporters with K i s of 21.5 nM and 225 nM, respectively . It does not inhibit the serotonin transporter (K i = 6.5 mM) .


Physical And Chemical Properties Analysis

GBR 12935 dihydrochloride is a white powder . It is soluble in water (20 mg/mL with warming) .

Scientific Research Applications

Neurology Research

GBR 12935 dihydrochloride is used as a reference material for highly accurate and reliable data analysis in neurology research .

Study of Noradrenergic Stimulation in Rats

GBR 12935 dihydrochloride has been used as a dopamine reuptake inhibitor to study its effects on noradrenergic stimulation in the medial prefrontal cortex of rats (mPFC) .

Environmental Enrichment Research

GBR 12935 dihydrochloride has been used to study the effects of environmental enrichment on dopamine transporter function in the medial prefrontal cortex . The research found that environmental enrichment enhances sensitization to GBR 12935-induced activity and decreases dopamine transporter function in the medial prefrontal cortex .

Learning and Memory Research

GBR 12935 dihydrochloride has been used in research related to learning and memory. It was found that dopamine transporter blockade increases long-term potentiation (LTP) in the CA1 region of the rat hippocampus via activation of the D3 dopamine receptor .

Drug Design and Synthesis Research

GBR 12935 dihydrochloride has been used in the design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of certain piperazines. This research aimed to study the role of various substituents on affinity for the dopamine and serotonin transporters .

Behavioral and Neurochemical Research

GBR 12935 dihydrochloride has been used as a selective dopamine transporter (DAT) inhibitor to study its effects on behavior and neurochemical response in enriched condition (EC) and impoverished condition (IC) rats .

In Vivo Research

GBR 12935 dihydrochloride has been used in in vivo research, where it was found to elevate locomotion activity to a greater extent in C57BL/6J mice than DBA/2J mice . It also resulted in few mice sensitized to cocaine-induced stereotypy with repeated injections .

Future Directions

GBR 12935 dihydrochloride is now widely used in animal research into Parkinson’s disease and the dopamine pathways in the brain . It has potential clinical uses in the diagnosis of Parkinson’s disease .

properties

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-9,11-12,14-17,28H,10,13,18-24H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWRSILGEXNJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042573
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GBR 12935 dihydrochloride

CAS RN

67469-81-2
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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